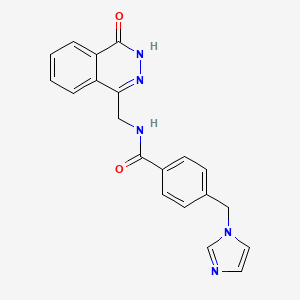

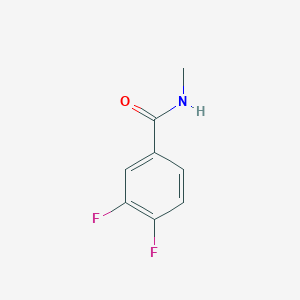

![molecular formula C16H14ClN3O4S B2929923 2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034323-23-2](/img/structure/B2929923.png)

2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O4S and its molecular weight is 379.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Synthesis

Research conducted by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, as antimicrobial agents. This involved using citrazinic acid as a starting material and demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Central Nervous System Depressant Activity

A study by Manjunath et al. (1997) synthesized 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives, which were evaluated for their central nervous system depressant activity. The study found that certain compounds exhibited marked sedative action (Manjunath et al., 1997).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, was reported by Sharma et al. (2018). This compound was synthesized and characterized using various techniques and confirmed for its anticancer activity through in silico modeling (Sharma et al., 2018).

Insect Growth Regulator

Devi and Awasthi (2022) synthesized Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate and evaluated it as an insect growth regulator. The study involved extensive characterization and testing against Galleria mellonella, showing its potential as a juvenile hormone mimic for insect control (Devi & Awasthi, 2022).

Electrochemical Polymerization Application

Carbas et al. (2014) explored the electrochemical polymerization of a new low-voltage oxidized thienylenepyrrole derivative and its application in electrochromic devices. The synthesized polymer displayed multichromic properties and was applied in an electrochromic device, demonstrating its potential in this field (Carbas et al., 2014).

Molecular Imprinted Polymer Enhancement

Fahim and Abu-El Magd (2021) investigated the use of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide in enhancing molecular imprinted polymers as organic fillers on bagasse cellulose fibers. This included biological evaluation and computational calculations, demonstrating its application in paper sheet manufacturing and antimicrobial activities (Fahim & Abu-El Magd, 2021).

Wirkmechanismus

Target of Action

It shares structural similarities with 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known plant growth regulator and herbicide . 2,4-D primarily targets plant growth hormones, specifically auxins, which are essential for plant cell growth and differentiation .

Biochemical Pathways

This pathway is crucial for various aspects of plant growth and development, including cell elongation, apical dominance, and tissue differentiation .

Pharmacokinetics

2,4-d, a structurally similar compound, is known to be poorly soluble in water but readily soluble in organic solvents . This suggests that the compound might have similar solubility properties, which could impact its bioavailability.

Result of Action

Based on its structural similarity to 2,4-d, it can be inferred that it might cause uncontrolled and unsustainable growth in plants, leading to their eventual death .

Action Environment

It is known that the efficacy of 2,4-d can be influenced by various environmental factors, including temperature, humidity, and light conditions . Therefore, it can be inferred that similar environmental factors might also influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other chlorophenoxy compounds, it may interact with various enzymes, proteins, and other biomolecules The nature of these interactions could be influenced by the compound’s chlorophenoxy and dihydrothieno[3,2-d]pyrimidin groups, which may form hydrogen bonds or engage in hydrophobic interactions with biomolecules

Cellular Effects

Given its structural features, it could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism . Further experimental studies are required to elucidate these potential effects.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide are not currently known. The compound’s interactions with enzymes or cofactors, as well as its effects on metabolic flux or metabolite levels, remain to be investigated .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c17-10-1-3-11(4-2-10)24-9-13(21)18-6-7-20-15(22)14-12(5-8-25-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWIJNULEVONSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)

![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)